molecular formula C10H11BrN2O B3109752 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 175424-32-5

5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B3109752
CAS RN: 175424-32-5
M. Wt: 255.11 g/mol
InChI Key: YCNHZJHSIZHUIA-UHFFFAOYSA-N
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Description

“5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the molecular formula CHBrN . It is also known by other names such as 5-Bromo-7-azaindole .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “this compound”, has been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a bromine atom attached . The average mass of the molecule is 197.032 Da and the monoisotopic mass is 195.963608 Da .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown importance in synthesizing heterocyclic scaffolds due to their wide range of applicability in medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, has been achieved through one-pot multicomponent reactions employing diverse hybrid catalysts, which include organocatalysts, metal catalysts, and nanocatalysts. These scaffolds have a broad synthetic application and bioavailability, highlighting the versatility of hybrid catalysis in developing bioactive molecules (Parmar, Vala, & Patel, 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, such as pyrrolo[2,3-b]pyridine, are extensively used in medicinal chemistry to develop compounds for treating human diseases. The structural features of pyrrolidine, including sp3-hybridization and non-planarity, facilitate the exploration of pharmacophore space and contribute to the three-dimensional coverage of molecules. This review explores bioactive molecules characterized by the pyrrolidine ring and its derivatives, indicating the significance of such structures in drug discovery (Li Petri et al., 2021).

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and its analogs, are crucial due to their versatility as synthetic intermediates and biological importance. These compounds are involved in various functionalities, including metal complex formation, catalyst design, and medicinal applications, showcasing their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Role in Agrochemicals

Pyridine-based compounds play a critical role as agrochemicals, including fungicides, insecticides, and herbicides. The discovery of new agrochemicals often involves the Intermediate Derivatization Methods, which have become important in enhancing the efficiency of discovering novel lead compounds in this field. This review provides insights into the discovery of agrochemicals containing pyridine moieties, emphasizing the significance of such compounds in agricultural applications (Guan et al., 2016).

properties

IUPAC Name

5-bromo-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)7-4-6(11)5-12-8(7)13(3)9(10)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHZJHSIZHUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(N=CC(=C2)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444454
Record name 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175424-32-5
Record name 5-Bromo-1,3-dihydro-1,3,3-trimethyl-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175424-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (Aldrich, Buchs, Switzerland, 1.394 min) in DMF (7 ml) cooled with an ice-bath was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 30 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 30 min at rt. The RM was cooled with an ice-bath and was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 15 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 30 min at rt. The RM was cooled with an ice-bath and was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 15 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 1.5 h at rt. The RM was quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine (3×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fractions containing product were evaporated together to give the title compound as an off-white solid. (HPLC: tR 2.99 min (Method A); M+H=255, 257 MS-ES)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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